4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide

Description

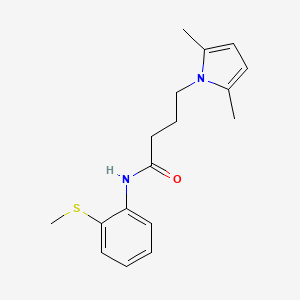

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide is a synthetic small molecule characterized by a central butanamide backbone substituted with a 2,5-dimethylpyrrole group and a 2-(methylthio)phenyl moiety.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-N-(2-methylsulfanylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-13-10-11-14(2)19(13)12-6-9-17(20)18-15-7-4-5-8-16(15)21-3/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPWWMXSUWOMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCC(=O)NC2=CC=CC=C2SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

Attachment of the Butanamide Group: The butanamide moiety is introduced through a series of reactions involving the coupling of the pyrrole ring with a butanoyl chloride derivative.

Introduction of the Methylthio Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with dimethyl groups and a butanamide moiety. The synthesis typically involves:

- Formation of the Pyrrole Ring : This can be achieved by reacting 2,5-dimethylpyrrole with suitable reagents.

- Attachment of the Butanamide Group : This is done through reactions involving butanoyl chloride derivatives.

- Introduction of the Methylthio Phenyl Group : This step may involve coupling reactions to integrate the methylthio group into the phenyl structure.

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating research in synthetic organic chemistry.

Biology

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation, showing promise in oncology .

Medicine

- Therapeutic Potential : The compound is being explored as a lead candidate in drug discovery for various diseases due to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions relevant to disease mechanisms .

Industry

- Material Development : It is utilized in developing new materials and as an intermediate in synthesizing specialty chemicals, which can have applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide:

- A study focused on its antimicrobial properties demonstrated effective inhibition against selected bacterial strains, suggesting its utility as an antimicrobial agent.

- Another investigation highlighted its cytotoxic effects on various cancer cell lines, indicating a selective action that spares normal cells while targeting malignant cells .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several classes of molecules:

Key Observations :

- Methylthio vs. Methylphenoxy: The 2-(methylthio)phenyl group offers higher lipophilicity than the 2,6-dimethylphenoxy groups in compounds, which may influence membrane permeability .

- Crystallinity : Unlike the crystalline forms patented in , the target compound’s solid-state properties remain uncharacterized, highlighting a research gap.

Biological Activity

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H18N2S

- Molecular Weight : 246.37 g/mol

This compound features a pyrrole ring and a methylthio-substituted phenyl group, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit notable anticancer properties. For instance, a study highlighted that similar pyrrole-containing compounds showed antiproliferative effects in various cancer cell lines, suggesting that this compound may also possess similar activities .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that similar pyrrole derivatives have exhibited activity against various bacterial strains. The interaction of these compounds with microbial cell membranes could disrupt their integrity, leading to cell death .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could modulate the activity of receptors associated with cancer progression and microbial resistance.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

A notable case study involved the evaluation of the compound's effects on monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The study demonstrated that treatment with the compound not only enhanced antibody yields but also improved cell viability and glucose uptake rates during culture .

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Pyrrole Core Formation : Utilize a Paal-Knorr reaction to synthesize the 2,5-dimethylpyrrole moiety via cyclocondensation of hexane-2,5-dione with ammonia derivatives .

Amide Coupling : React the pyrrole intermediate with 2-(methylthio)aniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the final product.

Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Pyrrole formation | Hexane-2,5-dione, NH₃, reflux, 6h | 60-75% |

| Amide coupling | DCC, THF, 0°C→RT, 12h | 45-55% |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups on pyrrole at δ 2.1–2.3 ppm, methylthio group at δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.18) .

- Infrared (IR) : Key stretches for amide C=O (~1650 cm⁻¹) and pyrrole C-N (~1480 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Q. How to evaluate solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screen : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm) .

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze degradation via HPLC .

- Thermal Stability : Heat at 40°C for 48h; monitor decomposition by TLC or NMR .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .

- Purity Reassessment : Re-analyze compound batches via HPLC-MS to exclude impurities (e.g., residual solvents or byproducts) .

- Buffer Compatibility : Test activity in alternative buffers (e.g., HEPES vs. Tris) to identify ionic strength or pH effects .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

- Methodological Answer :

-

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .

-

Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) for amide coupling or Pd/C for hydrogenation steps .

-

DoE (Design of Experiments) : Apply factorial design to vary temperature (RT vs. 60°C), stoichiometry (1:1 to 1:2.5), and reaction time (6–24h) .

Example Optimization Table :

Variable Range Tested Optimal Condition Yield Improvement Solvent DMF, THF, AcCN DMF +15% Catalyst None, DMAP, EDC DMAP (10 mol%) +22%

Q. How to investigate structure-activity relationships (SAR) for pyrrole-amide derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrrole (e.g., ethyl vs. methyl groups) and phenyl ring (e.g., halogens, methoxy) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs) .

- Pharmacophore Mapping : Identify critical moieties (e.g., methylthio group for hydrophobic interactions) using Schrödinger Phase .

Data Contradiction Analysis Framework

| Scenario | Possible Cause | Resolution Strategy |

|---|---|---|

| Inconsistent IC₅₀ values | Impurity in batch | Re-purify compound; validate with LC-MS |

| Variable cell viability results | Serum protein binding | Repeat assay with low-serum media (e.g., 2% FBS) |

| Discrepant NMR spectra | Solvent residue | Re-dry compound under high vacuum (40°C, 24h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.